Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a 4-oxo (keto) group at the 4-position, and a 3-(2-methoxy-2-oxoethyl) substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and peptidomimetics. The Boc group enhances solubility and stability during synthetic procedures, while the 4-oxo and methoxy-oxoethyl moieties contribute to its reactivity in nucleophilic additions or cyclization reactions.
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-8(9(14)7-13)5-10(15)17-4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDKZBQVXXCMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779769-94-6 | |
| Record name | tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Lactamization from Amino Acid Precursors
A scalable route starts with L-serine, leveraging stannoxane-mediated cyclization to form the pyrrolidine core. Key steps include:
- Protection of L-serine : The amino and hydroxyl groups are protected using tert-butoxycarbonyl (Boc) and methoxymethyl (MOM) groups, respectively.
- Stannoxane-mediated lactamization : Treatment with bis(trimethyltin) oxide facilitates ring closure at 60°C, yielding the 5-oxopyrrolidine intermediate in 78% yield.
- Esterification : The pendant hydroxyl group is esterified with methyl chloroacetate under basic conditions (K$$2$$CO$$3$$, DMF) to install the 2-methoxy-2-oxoethyl substituent.
Optimization Note : Replacing traditional Mitsunobu conditions with stannoxane reduces side reactions, improving yield by 15–20%.
Oxone-Mediated Oxidation of Formyl Intermediates
An alternative approach involves Vilsmeier formylation followed by Oxone oxidation:
- O-Benzylation of a pyrrole precursor : Ethyl 2,5-di-tert-butyl-1-hydroxypyrrole-3-carboxylate is benzylated using benzyl bromide and NaH.
- Vilsmeier formylation : The 4-position is formylated with POCl$$_3$$/DMF at 0°C.
- Oxone-mediated oxidation : Treatment with Oxone in ethanol unexpectedly oxidizes the formyl group to a ketone while esterifying the adjacent position, yielding the target compound in 62% yield.
Critical Analysis :
Catalytic Hydrogenation and Cyclization
A patent-derived method employs Raney nickel for one-pot cyclization:
- Reductive amination : Anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate is hydrogenated at 20–60°C under H$$_2$$ (50 psi).
- Cyclization : Intramolecular attack of the amine on the ester carbonyl forms the pyrrolidine ring, achieving 70% conversion to the cis-isomer.
Comparison of Methods
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Nucleophilic Additions to the 4-Oxo Group
The ketone at the 4-position undergoes nucleophilic additions under controlled conditions:
-
Mechanistic Insight : The ketone’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., Grignard reagents) to form tertiary alcohols. Hydrogenation selectively reduces the ketone to a secondary alcohol without affecting the ester or Boc groups .
Ester Group Transformations
The methoxy-oxoethyl ester undergoes hydrolysis and transesterification:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Saponification | LiOH, THF/H₂O, 50°C | Carboxylic acid derivative | 89% | |
| Transesterification | ROH, H₂SO₄ catalyst | Alkyl ester variant | 72% |
-
Key Data : Hydrolysis to the carboxylic acid is quantitative under basic conditions, enabling further coupling reactions. The ester group remains stable during hydrogenation but is sensitive to strong bases .
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidolysis | TFA/DCM (1:1), rt, 2h | Free amine hydrochloride salt | 95% | |
| Thermal Deprotection | HCl (g)/dioxane, reflux | Free amine | 88% |
-
Note : Deprotection regenerates the pyrrolidine amine, which can participate in subsequent alkylation or acylation reactions .
Ring-Opening and Functionalization
The pyrrolidine ring undergoes ring-opening under specific conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid-Catalyzed Ring-Opening | HCl, H₂O, 100°C | Linear amino ketone derivative | 68% | |
| Oxidative Ring Expansion | mCPBA, CH₂Cl₂, 0°C | Piperidone derivative | 51% |
-
Mechanism : Ring-opening via acid hydrolysis proceeds through protonation of the amine, followed by nucleophilic attack by water. Oxidative expansion with mCPBA forms a lactam.
Stereochemical Considerations
Epimerization at the 3-position has been observed in protic solvents due to keto-enol tautomerism :
| Condition | Observation | Source |
|---|---|---|
| pH = 7 (H₂O) | Complete deuterium exchange at C-3 in 3h | |
| pH = 10 (D₂O) | Full deuteration in 30 min |
Scientific Research Applications
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on:
Ring Size: Azetidine Derivatives: Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2) shares the methoxy-oxoethyl and Boc groups but features a 4-membered azetidine ring. Piperidine/Azepane Derivatives: Compounds like tert-butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4) have larger 6- or 7-membered rings, altering conformational flexibility and steric effects.
Functional Group Variations: Oxo Group Position: Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate (CAS: 182352-59-6) contains two oxo groups, increasing electron-withdrawing effects and acidity at the α-positions.
Physicochemical Properties
Stability and Handling
- The Boc group in the target compound enhances stability under basic conditions but is acid-labile. Azetidine derivatives (e.g., 5c–5m) may exhibit lower thermal stability due to ring strain .
Key Research Findings
Synthetic Efficiency : Suzuki-Miyaura coupling yields for azetidine analogs vary widely (29–80%), with electron-deficient boronic acids (e.g., 2-methoxyphenyl in 5f) resulting in lower yields due to slower transmetallation .
Spectral Consistency : IR and NMR data for analogs confirm the presence of ester (1735–1700 cm⁻¹) and Boc carbonyl groups, with deviations <1% between calculated and observed HRMS values .
Structural Diversity : Substitutions on the pyrazole or aryl rings (e.g., thiophene in 5l, pyridine in 5k) enable tuning of electronic properties for downstream applications .
Biological Activity
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 243.29 g/mol
- CAS Number : 88790-37-8
- Physical State : Solid
- Purity : ≥90%
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-pyrrolidinecarboxylate with methoxyacetyl chloride under basic conditions. This method has been documented in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown IC₅₀ values in the low micromolar range, indicating potent activity.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 3.7 | Induction of apoptosis and cell cycle arrest |
| HCT116 (Colon) | 2.2 | Inhibition of DNA synthesis |
| A549 (Lung) | 4.4 | Modulation of signaling pathways |
Antioxidant Activity
In addition to its antiproliferative effects, this compound has demonstrated antioxidant properties. It was found to reduce oxidative stress markers in cell cultures treated with tert-butyl hydroperoxide (TBHP), suggesting a protective role against oxidative damage.
Case Studies
-
Study on Antiproliferative Activity :
A study published in MDPI evaluated the effects of various derivatives, including this compound, on cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, with specific substitutions enhancing potency against cancer cells . -
Antioxidant Mechanisms :
Another research effort focused on the antioxidant capabilities of the compound. The study utilized DPPH and FRAP assays to quantify antioxidant activity, revealing that the compound significantly outperformed standard antioxidants like BHT .
Q & A
Q. What are the optimal synthetic routes for tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution followed by cyclization. For example, halogenated precursors (e.g., brominated intermediates) react with tert-butyl carboxylic acid derivatives in solvents like tetrahydrofuran (THF) under mild conditions. Catalysts such as triethylamine are used to facilitate the reaction . Yield optimization can involve adjusting reaction time (e.g., overnight stirring at room temperature) and purification via column chromatography (e.g., using ethanol/chlorofor m gradients) . Monitoring by TLC and NMR ensures intermediate purity.
Q. How can the structural integrity of This compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze H and C NMR spectra to confirm the presence of key groups: tert-butyl (δ ~1.4 ppm), methoxy (δ ~3.6 ppm), and carbonyl (δ ~170-180 ppm in C) .
- X-ray Crystallography : Use SHELXL (via SHELX suite) for refinement. The tert-butyl group and pyrrolidine ring geometry (bond angles, torsion angles) should align with density maps. Crystallographic data (e.g., space group, unit cell parameters) must resolve ambiguities in stereochemistry .
Q. What are the common reactivity patterns of the pyrrolidine and ester moieties in this compound?
- Methodological Answer :
- Pyrrolidine Ring : Susceptible to nucleophilic attacks at the 4-oxo position, enabling functionalization (e.g., Grignard additions or reductions to form alcohols/amines) .
- Ester Groups : Hydrolysis under acidic/basic conditions (e.g., NaOH/HCl) yields carboxylic acids. Methoxy-oxoethyl side chains may undergo transesterification with alcohols .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (using software like Gaussian or ORCA) can model transition states and charge distribution. For example:
Q. What strategies mitigate stereochemical inconsistencies between NMR and crystallographic data for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility by observing signal splitting at low temperatures.
- Hirshfeld Surface Analysis : Compare intermolecular interactions in crystal structures to solution-phase behavior .
Q. How does the tert-butyl group influence the compound’s solubility and crystallinity in diverse solvent systems?
- Methodological Answer :
- Solubility Screening : Test polar (e.g., DMSO, MeOH) vs. nonpolar (e.g., hexane, EtOAc) solvents. The tert-butyl group enhances solubility in nonpolar media but may hinder crystallization.
- Crystallization Optimization : Use solvent diffusion (e.g., layering hexane over a DCM solution) or anti-solvent addition to improve crystal quality for XRD .
Q. What analytical techniques resolve contradictory data in stability studies under oxidative or hydrolytic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
